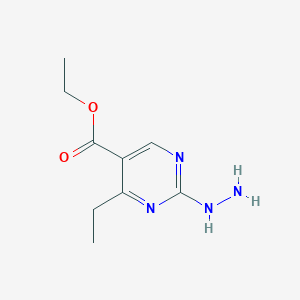
Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate is a compound that has been extensively studied in scientific research due to its potential applications in medicine and agriculture. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate involves the inhibition of dihydrofolate reductase, an enzyme that is essential for the synthesis of nucleotides. This inhibition leads to the depletion of nucleotides, which ultimately results in cell death. This mechanism has been studied in cancer cells and has shown promising results in inhibiting tumor growth.
Biochemische Und Physiologische Effekte
Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, which is a desirable effect for cancer treatment. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, it has been shown to have herbicidal and insecticidal effects, which can be beneficial for crop protection.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate in lab experiments include its high potency and specificity for dihydrofolate reductase inhibition. Additionally, it has been shown to have low toxicity in animal studies. However, the limitations of using this compound include its instability in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate. In medicine, further studies can be conducted to investigate its potential as a cancer treatment in clinical trials. Additionally, research can be conducted to optimize its delivery and increase its stability in aqueous solutions. In agriculture, further studies can be conducted to investigate its efficacy as a herbicide and insecticide, as well as its potential for environmental impact. Overall, Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate is a compound with promising potential for a variety of scientific applications.
Synthesemethoden
The synthesis of Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate can be achieved through several methods, including the reaction of 4,6-dichloro-5-nitropyrimidine with hydrazine hydrate, followed by the reaction with ethyl chloroformate. Another method involves the reaction of 4,6-dichloro-5-nitropyrimidine with ethyl hydrazinecarboxylate in the presence of sodium ethoxide. These methods have been optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate has been studied for its potential applications in medicine and agriculture. In medicine, it has been investigated for its anti-tumor properties and as a potential treatment for cancer. In agriculture, it has been studied as a potential herbicide and insecticide.
Eigenschaften
CAS-Nummer |
188936-22-3 |
|---|---|
Produktname |
Ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate |
Molekularformel |
C9H14N4O2 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
ethyl 4-ethyl-2-hydrazinylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H14N4O2/c1-3-7-6(8(14)15-4-2)5-11-9(12-7)13-10/h5H,3-4,10H2,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
IKRXVWSIVLZAKH-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NC=C1C(=O)OCC)NN |
Kanonische SMILES |
CCC1=NC(=NC=C1C(=O)OCC)NN |
Synonyme |
5-Pyrimidinecarboxylicacid,4-ethyl-2-hydrazino-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



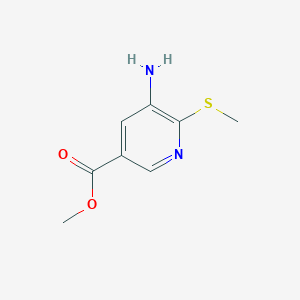
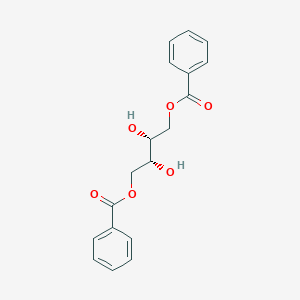

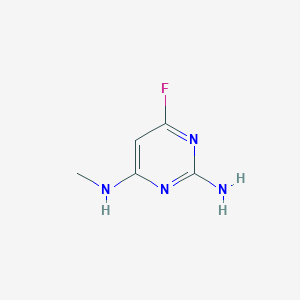
![Ethyl 3-(methylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67162.png)
![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)
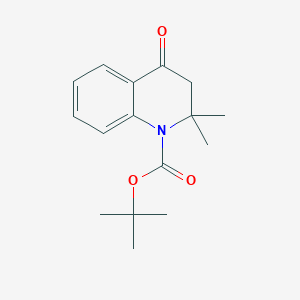
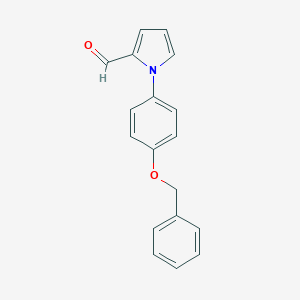
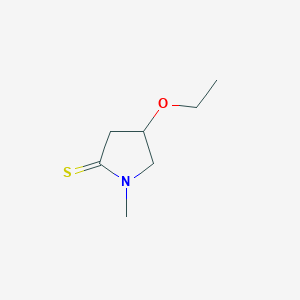
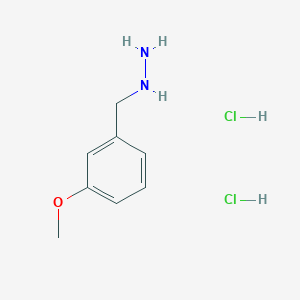



![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)